Phosphorothioic acid, O,O-diethyl O-(4-(((((2-propenylamino)carbonyl)oxy)imino)methyl)phenyl) ester
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Overview
Description
Phosphorothioic acid, O,O-diethyl O-(4-(((((2-propenylamino)carbonyl)oxy)imino)methyl)phenyl) ester is a complex organophosphorus compound It is characterized by the presence of a phosphorothioate group, which is a phosphorus atom bonded to sulfur and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phosphorothioic acid, O,O-diethyl O-(4-(((((2-propenylamino)carbonyl)oxy)imino)methyl)phenyl) ester typically involves the reaction of diethyl phosphorochloridothioate with a suitable phenolic compound under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Phosphorothioic acid, O,O-diethyl O-(4-(((((2-propenylamino)carbonyl)oxy)imino)methyl)phenyl) ester undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphorothioate oxides.
Reduction: Reduction reactions can convert the phosphorothioate group to a phosphine oxide.
Substitution: The ester group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Phosphorothioate oxides.
Reduction: Phosphine oxides.
Substitution: Various substituted phosphorothioates depending on the nucleophile used.
Scientific Research Applications
Phosphorothioic acid, O,O-diethyl O-(4-(((((2-propenylamino)carbonyl)oxy)imino)methyl)phenyl) ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of acetylcholinesterase.
Medicine: Investigated for its potential therapeutic applications, including as an anti-cancer agent.
Industry: Utilized in the development of pesticides and herbicides due to its ability to inhibit specific biological pathways in pests.
Mechanism of Action
The mechanism of action of Phosphorothioic acid, O,O-diethyl O-(4-(((((2-propenylamino)carbonyl)oxy)imino)methyl)phenyl) ester involves the inhibition of specific enzymes, such as acetylcholinesterase. The compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine, leading to an accumulation of acetylcholine in the synaptic cleft. This results in prolonged stimulation of cholinergic receptors, which can have various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- Phosphorothioic acid, O,O-diethyl O-[2-(ethylthio)ethyl] ester
- Phosphorothioic acid, O-(6-ethoxy-2-ethyl-4-pyrimidinyl) O,O-dimethyl ester
- Phosphorothioic acid, O-(1,6-dihydro-6-oxo-1-phenyl-3-pyridazinyl) O,O-diethyl ester
Uniqueness
Phosphorothioic acid, O,O-diethyl O-(4-(((((2-propenylamino)carbonyl)oxy)imino)methyl)phenyl) ester is unique due to its specific structural features, such as the presence of the propenylamino group and the phenyl ester moiety. These structural elements contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
22941-97-5 |
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Molecular Formula |
C15H21N2O5PS |
Molecular Weight |
372.4 g/mol |
IUPAC Name |
[(E)-(4-diethoxyphosphinothioyloxyphenyl)methylideneamino] N-prop-2-enylcarbamate |
InChI |
InChI=1S/C15H21N2O5PS/c1-4-11-16-15(18)21-17-12-13-7-9-14(10-8-13)22-23(24,19-5-2)20-6-3/h4,7-10,12H,1,5-6,11H2,2-3H3,(H,16,18)/b17-12+ |
InChI Key |
ZEBFVSGPOKNQKZ-SFQUDFHCSA-N |
Isomeric SMILES |
CCOP(=S)(OCC)OC1=CC=C(C=C1)/C=N/OC(=O)NCC=C |
Canonical SMILES |
CCOP(=S)(OCC)OC1=CC=C(C=C1)C=NOC(=O)NCC=C |
Origin of Product |
United States |
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